molecular formula C7H15N3O B13242801 N'-hydroxy-1-methylpiperidine-2-carboximidamide

N'-hydroxy-1-methylpiperidine-2-carboximidamide

Cat. No.: B13242801
M. Wt: 157.21 g/mol
InChI Key: DCDZOXABWPEYBT-UHFFFAOYSA-N
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Description

N'-hydroxy-1-methylpiperidine-2-carboximidamide (CAS 1173145-87-3) is a high-purity chemical compound intended for research applications. This molecule features a piperidine ring, a privileged scaffold in medicinal chemistry found in numerous FDA-approved drugs, which contributes to its significance in pharmaceutical development . The compound is further functionalized with a 1-methyl group and a critical N'-hydroxycarboximidamide moiety . This specific structure, an N-hydroxyguanidine, is a key pharmacophore that can enable diverse chemical interactions and is of high interest in the design of bioactive molecules . Piperidine-containing compounds are extensively investigated for their potential applications across various therapeutic areas . Recent scientific literature highlights the strong research interest in piperidine derivatives, particularly for their role in targeting essential bacterial pathways, such as the menaquinone biosynthesis pathway in Mycobacterium tuberculosis , showcasing the value of this chemical class in antimicrobial development . The structural combination present in this reagent makes it a valuable building block for medicinal chemistry and drug discovery programs, suitable for synthesizing novel derivatives and conducting structure-activity relationship (SAR) studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) for proper handling and storage protocols, which typically include storage in a dark place under an inert atmosphere at 2-8°C to ensure stability .

Properties

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

IUPAC Name

N'-hydroxy-1-methylpiperidine-2-carboximidamide

InChI

InChI=1S/C7H15N3O/c1-10-5-3-2-4-6(10)7(8)9-11/h6,11H,2-5H2,1H3,(H2,8,9)

InChI Key

DCDZOXABWPEYBT-UHFFFAOYSA-N

Isomeric SMILES

CN1CCCCC1/C(=N/O)/N

Canonical SMILES

CN1CCCCC1C(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-1-methylpiperidine-2-carboximidamide typically involves the reaction of 1-methylpiperidine with hydroxylamine and a suitable carboximidamide precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .

Industrial Production Methods

In industrial settings, the production of N’-hydroxy-1-methylpiperidine-2-carboximidamide may involve large-scale batch reactors where the reactants are combined under similar conditions as in laboratory synthesis. The process is optimized for higher efficiency and yield, often involving continuous monitoring and adjustment of reaction parameters such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-1-methylpiperidine-2-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-hydroxy-1-methylpiperidine-2-carboximidamide is utilized in several scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-hydroxy-1-methylpiperidine-2-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group and carboximidamide moiety play crucial roles in binding to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Positional Isomers: 3- and 4-Carboximidamide Derivatives

The 3- and 4-carboximidamide isomers of the target compound exhibit distinct structural and physicochemical features (Table 1).

Table 1: Comparison of Positional Isomers

Property N'-hydroxy-1-methylpiperidine-3-carboximidamide N'-hydroxy-1-methylpiperidine-4-carboximidamide
Molecular Formula C₇H₁₅N₃O C₇H₁₅N₃O
SMILES CN1CCC(CC1)/C(=N/O)/N (position 3) CN1CCC(CC1)/C(=N/O)/N (position 4)
Predicted CCS (Ų) 134.8 ([M+H]⁺) Data not explicitly provided; similar to 3-isomer
InChIKey Not available VEEWCGJMSJUBTC-UHFFFAOYSA-N

Key Observations :

  • Both isomers share the same molecular formula but differ in substitution patterns, influencing their collision cross-section (CCS) values and intermolecular interactions.
  • The 3-carboximidamide isomer shows a CCS of 134.8 Ų for the [M+H]⁺ adduct, suggesting moderate polarity and compactness .

Functional Group Analogues: Carboximidamide Derivatives

Compounds such as N'-hydroxy-2-methylbenzene-1-carboximidamide hydrochloride () and N-hydroxy-3-methyl-2,4-dioxo-1-phenylpyrimidine-5-carboximidamide () highlight the diversity of carboximidamide-containing structures:

Table 2: Functional Group Comparison

Compound Name Core Structure Key Functional Groups Biological Relevance
N'-hydroxy-1-methylpiperidine-2-carboximidamide Piperidine -N-OH, -C(=N-OH)-NH₂ Potential enzyme inhibition
N'-hydroxy-2-methylbenzene-1-carboximidamide HCl Benzene -N-OH, -Cl⁻ counterion Antimicrobial applications
N-hydroxy-3-methyl-2,4-dioxo-1-phenylpyrimidine-5-carboximidamide Pyrimidine -N-OH, diketone, aromatic substituent Anticancer research

Key Observations :

  • The piperidine backbone in the target compound may enhance solubility compared to aromatic analogs like benzene or pyrimidine derivatives.
  • The hydroxyimino group (-N-OH) is a common pharmacophore in metal-chelating agents and nitric oxide synthase inhibitors .

Piperidine-Based Compounds with Extended Pharmacophores

Piperidine derivatives with benzimidazole or pyridine moieties () demonstrate how structural modifications impact properties:

Example :

  • PB5 (2-[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-ylidene]-N-hydroxyhydrazinecarbothioamide, ) incorporates a benzimidazole group, enhancing π-π stacking interactions and bioavailability. Its NMR data (δH 8.2–7.1 ppm for aromatic protons) contrast with simpler piperidine carboximidamides, which lack aromaticity .

Biological Activity

N'-hydroxy-1-methylpiperidine-2-carboximidamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a piperidine ring with a hydroxylamine functional group. This structural configuration is significant for its biological interactions, particularly in enzyme inhibition and receptor binding.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, thereby modulating various biochemical pathways.
  • Receptor Binding : It interacts with neurotransmitter receptors, which can influence physiological responses related to mood and cognition.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Potential : Preliminary studies suggest that the compound may have anticancer properties by inhibiting tankyrases, which are involved in tumor progression. In vitro studies demonstrated significant inhibition of cancer cell lines, highlighting its potential as an anti-cancer agent .
  • Neuropharmacological Effects : The compound has been investigated for its effects on dopamine transporters, suggesting possible applications in treating psychiatric disorders such as depression and anxiety.
  • Antimicrobial Activity : Some studies have indicated that related compounds exhibit antimicrobial properties, although specific data on this compound itself is limited .

Case Studies

  • Inhibition Studies : A study evaluating the inhibitory effects of various compounds on tankyrases reported that this compound showed promising results with IC50 values indicating effective inhibition at low concentrations .
  • Cell Line Studies : In vitro experiments conducted on HT29 and FEK4 cell lines demonstrated that this compound could reduce cell proliferation significantly, suggesting its potential utility in cancer therapy .

Data Tables

Activity Type Effect Observed Reference
AnticancerSignificant inhibition of HT29 cells
NeuropharmacologicalPotential dopamine transporter inhibition
AntimicrobialRelated compounds show activity

Comparison with Similar Compounds

This compound can be compared with similar compounds to understand its unique properties:

Compound Name Structural Features Biological Activity
N'-hydroxy-1-methylpiperidine-3-carboximidamideHydroxylamine group; piperidine ringEnzyme inhibition; receptor binding
N'-hydroxy-1-propylpiperidine-3-carboximidamideSimilar structure with propyl substitutionVaries in activity compared to methyl derivative
4-Hydroxy-1-methyl-piperidineHydroxyl group; lacks additional substituentsModerate receptor activity

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